molecular formula C14H23ClN2O B2471348 (2S)-2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride CAS No. 1423017-81-5

(2S)-2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride

Cat. No. B2471348
M. Wt: 270.8
InChI Key: PCBNVEWJANWGAF-IYWIJXFJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of amino acids, which are the building blocks of proteins. It contains an amine group (-NH2), a benzyl group (C6H5CH2-), and a pentanamide group (C5H11CONH2). The (2S) prefix indicates the stereochemistry of the compound .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various chemical reactions, including substitution reactions and salting reactions . The synthesis process can be optimized and improved based on the co-crystal structure of the compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis .


Chemical Reactions Analysis

The compound, being an amine, could potentially undergo a variety of chemical reactions, including reactions with acids, bases, and other organic compounds .


Physical And Chemical Properties Analysis

Physical and chemical properties of a compound can be determined using various techniques. These properties include molecular weight, purity, storage temperature, physical form, and safety information .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The addition of amine hydrochlorides to cyanamides is a standard method for the synthesis of substituted guanidines. For instance, the reaction of cyanamide with 2-aminobenzothiazole hydrochlorides results in the formation of derivatives of 4-(benzothiazol2yl)imino2dimethylamino4H1,3,5triazino[2,1-b]benzothiazole (Dorokhov et al., 1998).

  • Reactivity with Thiourea : Synthesis of 2-amino-4-(N-substituted)imino-4,5-dihydrothiazoles can be achieved by reacting thiourea or thiourea hydrochloride with N-alkyl- or N,N-dialkyl-N′-p-toluenesulfonyl-α-chloroacetamidines. This results in a variety of amine hydrochloride derivatives (Abdelaal & Bauer, 1988).

  • Esterification Methods : Amino acids react with ethyl acetoacetate and a strong base in dimethylformamide to form salts of the corresponding enamine, followed by esterification with substituted benzyl or picolyl halide (MacLaren, 1978).

  • Application in Herbicides : N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a benzamide derivative, shows herbicidal activity on annual and perennial grasses, indicating potential agricultural utility in forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).

  • Conversion of D-penicillamine : Converting D-penicillamine into DL-2-methylpenicillamine using thietan-2-one-based chemistry involves the synthesis of N-substituted derivatives of (3R)-3-amino-4,4-dimethylthietan-2-one (Al-Zaidi, Crilley, & Stoodley, 1983).

Pharmaceutical Research

  • Synthesis of Anticonvulsants : Isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides were prepared and found to be active in seizure test models, indicating their potential for use against generalized seizures (Idris, Ayeni, & Sallau, 2011).

  • Development of Anticonvulsant Agents : The anticonvulsant activities of (R)-N'-benzyl 2-amino-3-methylbutanamide and related compounds were found to be sensitive to substituents at the 4'-N'-benzylamide site. These findings indicate that C(2)-hydrocarbon primary amino acid derivatives represent a novel class of anticonvulsants (King et al., 2011).

Safety And Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. They include information on physical and health hazards, protective measures, and safety precautions .

Future Directions

Future research could focus on optimizing the synthesis process, improving the properties of the compound, and exploring new applications .

properties

IUPAC Name

(2S)-2-amino-N-benzyl-N,3-dimethylpentanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O.ClH/c1-4-11(2)13(15)14(17)16(3)10-12-8-6-5-7-9-12;/h5-9,11,13H,4,10,15H2,1-3H3;1H/t11?,13-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBNVEWJANWGAF-IYWIJXFJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N(C)CC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)[C@@H](C(=O)N(C)CC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride

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